2-chloro-N-(2-iodophenyl)benzenesulfonamide
Description
2-Chloro-N-(2-iodophenyl)benzenesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with a chlorine atom at the 2-position and a sulfonamide group linked to a 2-iodophenyl moiety. This compound’s structure combines halogenated aromatic systems (Cl and I) with a sulfonamide bridge, which is known to influence electronic properties, molecular conformation, and biological interactions.
Properties
Molecular Formula |
C12H9ClINO2S |
|---|---|
Molecular Weight |
393.63 g/mol |
IUPAC Name |
2-chloro-N-(2-iodophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H9ClINO2S/c13-9-5-1-4-8-12(9)18(16,17)15-11-7-3-2-6-10(11)14/h1-8,15H |
InChI Key |
OBFVVELNEMHSAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC=C2Cl)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-iodophenyl)benzenesulfonamide typically involves the reaction of 2-iodoaniline with chlorosulfonic acid. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which subsequently reacts with the amine group to form the final sulfonamide product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom at the ortho-position participates in nucleophilic substitution under transition-metal catalysis. For example:
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Palladium-mediated coupling | Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), K₂CO₃, toluene, 100°C | Benzofused heterocycles (e.g., indoloindoles) | 76–97% |
This reaction leverages the iodine’s role as a leaving group in cross-coupling processes, enabling C–C bond formation with aromatic or heteroaromatic partners .
Oxidation and Reduction of the Sulfonamide Group
The sulfonamide moiety undergoes redox transformations under specific conditions:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Oxidation | H₂O₂ or KMnO₄, acidic conditions | Sulfonic acid derivatives | |
| Reduction | LiAlH₄ or NaBH₄, anhydrous THF | Amine intermediates |
These reactions modify the electronic properties of the sulfonamide, altering its biological activity.
Halogen Bonding and Biological Interactions
The iodine atom engages in halogen bonding with biomolecular targets, enhancing binding affinity. Key interactions include:
-
Hydrogen bonding via the sulfonamide NH and SO₂ groups.
-
Halogen bonding between iodine and electron-rich regions of enzymes (e.g., bacterial dihydropteroate synthase) .
This dual interaction mechanism underpins its antimicrobial and anticancer potential .
Comparative Reactivity with Analogues
Substituents on the phenyl ring significantly influence reactivity:
Iodine’s large atomic radius and polarizability make it uniquely reactive in cross-coupling and halogen bonding compared to Br/Cl/F analogues .
Scientific Research Applications
2-chloro-N-(2-iodophenyl)benzenesulfonamide has applications in scientific research, including uses in medicinal chemistry, biological studies, and materials science. Benzenesulfonamides have demonstrated biological activity, particularly in medicinal chemistry.
Scientific Research Applications
- Medicinal Chemistry 2-chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzenesulfonamide is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
- Biological Studies It is used in the study of enzyme inhibition and protein binding due to its sulfonamide group.
- Materials Science It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Benzenesulfonamides as Enzyme Inhibitors
5-amino-2-chloro-N-(4-iodophenyl)benzene-1-sulfonamide has shown biological activity as an inhibitor of carbonic anhydrases (CAs), enzymes that play roles in physiological processes. Studies suggest that selective CA IX and XII inhibitors can impair CA IX activity, triggering apoptosis and ferroptosis in several cell lines .
Benzenesulfonamides as potential anti-cancer agents
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-iodophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to antiproliferative effects in cancer cells and antimicrobial activity against bacteria . The pathways involved include the inhibition of enzyme activity and the induction of apoptosis in target cells .
Comparison with Similar Compounds
Molecular Conformation and Crystal Packing
- Torsional and Dihedral Angles: highlights that 2-chloro-N-(4-methylbenzoyl)benzenesulfonamide exhibits a torsional angle of 60.4° at the sulfur atom and dihedral angles of ~89° between the sulfonyl benzene ring and the —SO₂—NH—C(O)— segment . These parameters are critical for molecular rigidity and packing. In contrast, 2-chloro-N-(3-chlorobenzoyl)benzenesulfonamide () shows conformational variability, with the C═O bond adopting syn or anti orientations relative to substituents on the benzoyl ring .
Hydrogen Bonding :
In 2-chloro-N-(4-methylbenzoyl)benzenesulfonamide, N—H···O(S) hydrogen bonds stabilize crystal packing . Similar interactions are expected in the target compound, though the larger van der Waals radius of iodine (2.15 Å vs. 1.80 Å for Cl) could reduce packing efficiency or modify intermolecular distances.
Electronic Effects of Substituents
- Halogen Influence: The electron-withdrawing iodine in the 2-iodophenyl group may enhance the sulfonamide’s acidity compared to methyl- or chloro-substituted analogues (e.g., 2-chloro-N-(3-chlorobenzoyl)benzenesulfonamide in ) . This could increase solubility in polar solvents or alter binding affinities in biological systems. For instance, notes that halogenated sulfonamides like T2384 exhibit partial agonism for PPARγ, mediated by halogen interactions with hydrophobic protein pockets .
Comparative Data Tables
Table 1: Structural Parameters of Selected Sulfonamides
Biological Activity
2-Chloro-N-(2-iodophenyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a sulfonamide derivative. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a sulfonamide functional group, which is known for its diverse biological activities. The presence of halogens (chlorine and iodine) in the structure can influence its pharmacological properties, such as solubility and receptor binding affinity.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Carbonic Anhydrase (CA) : Research indicates that sulfonamides can act as inhibitors of carbonic anhydrase isoforms, which play crucial roles in physiological processes such as acid-base balance and respiration. For instance, benzenesulfonamides have shown promising results in inhibiting tumor-associated CA IX and XII, leading to apoptosis in cancer cells .
- Neuroprotective Effects : Some studies suggest that related compounds exhibit neuroprotective properties by acting on multiple targets involved in neurodegenerative diseases. They may inhibit monoamine oxidases (MAOs) and cholinesterases (ChEs), which are critical in neurochemical pathways .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
- Anticancer Activity : A study investigated the effects of various benzenesulfonamides on cancer cell lines, demonstrating that compounds similar to this compound effectively inhibited cell proliferation and induced apoptosis through CA inhibition .
- Neuroprotection : Another research highlighted the neuroprotective potential of sulfonamide derivatives against oxidative stress-induced neuronal death. The compounds were shown to reduce reactive oxygen species (ROS) levels and improve cell viability in neuronal cultures .
- Anti-inflammatory Effects : In vivo studies have shown that certain derivatives exhibit significant anti-inflammatory effects by inhibiting COX enzymes, which are key players in the inflammatory response. This was evidenced by a reduction in inflammatory markers in animal models treated with these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
